molecular formula C15H19NO4 B7574913 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

Cat. No. B7574913
M. Wt: 277.31 g/mol
InChI Key: YABDGGROKTWHBS-UHFFFAOYSA-N
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Description

4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as HACC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HACC is a cyclohexane derivative that contains an acetyl group and a carboxylic acid moiety. It has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

The mechanism of action of 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has also been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has also been found to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response. In addition, 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid in lab experiments is its relatively low toxicity. 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been found to have a low toxicity profile, making it a promising candidate for further research. However, one of the limitations of using 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid in lab experiments is its poor solubility in water. This can make it difficult to administer 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid to cells or animals, and may require the use of solvents or other delivery methods.

Future Directions

There are several future directions for research on 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid. One area of research is the development of 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid-based drugs for the treatment of various diseases, including cancer and inflammatory conditions. Another area of research is the investigation of the mechanism of action of 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, and how it interacts with other molecules in the body. Additionally, future research could focus on improving the solubility of 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, which would make it easier to administer in lab experiments and potentially in clinical settings.

Synthesis Methods

4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid can be synthesized through various methods, including the reaction of 4-hydroxyphenylacetic acid with cyclohexanone in the presence of a catalyst. This reaction produces an intermediate product, which is then reacted with acetic anhydride to form 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid. Other methods include the reaction of 4-hydroxyphenylacetic acid with cyclohexyl isocyanate or the reaction of 4-hydroxyphenylacetic acid with cyclohexyl chloroformate.

Scientific Research Applications

4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of arthritis and other inflammatory conditions.

properties

IUPAC Name

4-[[2-(4-hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-13-7-1-10(2-8-13)9-14(18)16-12-5-3-11(4-6-12)15(19)20/h1-2,7-8,11-12,17H,3-6,9H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABDGGROKTWHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

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